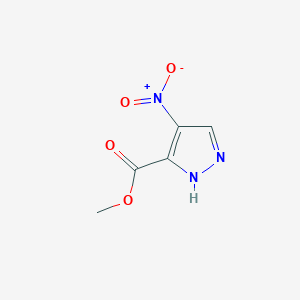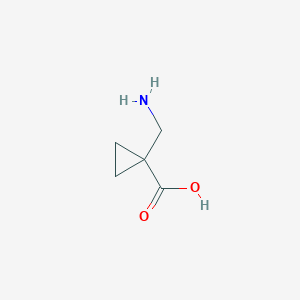
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate, also known as MEO-TAD, is a compound that has gained attention in the scientific community due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 235.27 g/mol. MEO-TAD is commonly used in the field of organic electronics as a hole-transport material in perovskite solar cells.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate is widely used in the field of perovskite solar cells as a hole-transport material. It has been shown to improve the efficiency and stability of perovskite solar cells by enhancing the charge transport properties and reducing charge recombination. Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate has also been used in other organic electronic devices such as light-emitting diodes and field-effect transistors.
Mecanismo De Acción
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate acts as a hole-transport material in perovskite solar cells by facilitating the movement of positive charges from the light-absorbing layer to the electrode. It forms a thin layer at the interface between the perovskite layer and the electrode, which helps to reduce the energy loss during charge transfer. Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate also helps to prevent the degradation of perovskite materials by blocking the diffusion of moisture and oxygen.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate. However, it has been shown to be non-toxic and biocompatible, making it suitable for use in biomedical applications such as biosensors and drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for use in sensitive experiments. It is also stable under ambient conditions, allowing for long-term storage. However, Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate is hygroscopic and can absorb moisture from the air, which can affect its performance in perovskite solar cells. It is also sensitive to light and can degrade over time, which can limit its shelf life.
Direcciones Futuras
There are several future directions for research on Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate. One area of interest is the development of new synthesis methods that can produce Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate with improved properties such as higher purity and stability. Another area of research is the optimization of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate for use in perovskite solar cells by improving its charge transport properties and reducing its sensitivity to moisture and light. Additionally, there is potential for the use of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate in other applications such as organic light-emitting diodes and field-effect transistors.
Métodos De Síntesis
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate can be synthesized using a three-step reaction process involving the condensation of ethyl cyanoacetate with thiourea, followed by the reaction with methyl chloroformate and triethylamine. The final product is obtained by recrystallization from ethyl acetate. This synthesis method has been optimized to produce high yields of Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate with purity greater than 99%.
Propiedades
Número CAS |
132791-58-3 |
|---|---|
Nombre del producto |
Methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate |
Fórmula molecular |
C8H11NO4S |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-4-oxo-2,3-dihydro-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H11NO4S/c1-3-13-8-9-6(10)4-5(14-8)7(11)12-2/h4,8H,3H2,1-2H3,(H,9,10) |
Clave InChI |
IUMHNZDLPKKKIB-UHFFFAOYSA-N |
SMILES |
CCOC1NC(=O)C=C(S1)C(=O)OC |
SMILES canónico |
CCOC1NC(=O)C=C(S1)C(=O)OC |
Sinónimos |
2H-1,3-Thiazine-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-oxo-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)











![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)